molecular formula C5H4NNaO3S B1402884 Sodium 2-methoxy-1,3-thiazole-5-carboxylate CAS No. 1401425-33-9

Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Cat. No.: B1402884
CAS No.: 1401425-33-9
M. Wt: 181.15 g/mol
InChI Key: BVEQLACUVYMNGW-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-1,3-thiazole-5-carboxylate (CAS 1401425-33-9) is a heterocyclic carboxylate salt with the molecular formula C 5 H 4 NNaO 3 S and a molecular weight of 181.15 g/mol . Its structure features a carboxylate group and a methoxy group on a thiazole ring, which can be represented by the SMILES notation COc1ncc(C(=O)[O-])s1.[Na+] . This compound is the sodium salt of 2-methoxy-1,3-thiazole-5-carboxylic acid (CAS 716362-09-3) , a conversion that typically enhances solubility and stability for use in synthetic chemistry. It serves as a versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Researchers utilize this compound as a key intermediate for constructing more complex molecules, leveraging the reactivity of the thiazole ring and the carboxylate group for further functionalization, such in metal-catalyzed cross-couplings or amide bond formations. The precise physical properties, including melting point and density, are areas of ongoing research . Handling and Safety: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Specifications: • CAS Number: 1401425-33-9 • Molecular Formula: C 5 H 4 NNaO 3 S • Molecular Weight: 181.15 g/mol

Properties

IUPAC Name

sodium;2-methoxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQLACUVYMNGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-methoxy-1,3-thiazole-5-carboxylate derivatives in cancer treatment. For instance, a derivative was found to inhibit the mitotic kinesin HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. The compound exhibited micromolar inhibition in vitro, indicating its potential as a therapeutic agent against specific cancer types . The structure-activity relationship (SAR) studies showed that modifications to the thiazole ring could enhance selectivity and potency against cancer cell lines.

Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. In a study involving various bacterial strains, derivatives of 2-methoxy-1,3-thiazole-5-carboxylate showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 16 μg/mL for several derivatives, suggesting strong antibacterial properties . This makes it a candidate for developing new antibiotics.

Agricultural Applications

Herbicidal Activity
Research has indicated that thiazole derivatives possess herbicidal properties. Compounds derived from 2-methoxy-1,3-thiazole-5-carboxylate have been tested against various weed species, showing effective inhibition of growth at concentrations around 500 ppm. This suggests potential use in agricultural formulations aimed at controlling weed populations without harming crops .

Fungicidal Effects
In addition to herbicidal applications, these compounds have shown antifungal activity against several fungal pathogens. For example, one study reported a compound with 92% inhibition against Botrytis cinerea, a common plant pathogen . The broad-spectrum activity against fungi positions these thiazole derivatives as promising candidates for agricultural fungicides.

Material Science

Synthesis of Functional Materials
Sodium 2-methoxy-1,3-thiazole-5-carboxylate has been explored for its role in synthesizing functional materials. Its ability to form complexes with metals can be utilized in creating catalysts for various organic reactions. Recent advancements have shown that thiazole-containing compounds can serve as precursors in the development of nanomaterials with specific electronic properties .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Medicinal Chemistry- Inhibition of HSET with micromolar potency
- Antimicrobial activity against various bacteria
Agricultural Science- Effective herbicide with growth inhibition at 500 ppm
- Antifungal activity against plant pathogens
Material Science- Potential precursor for nanomaterials and catalysts

Case Studies

  • Cancer Therapeutics : A study focused on the synthesis of novel thiazole derivatives that target HSET showed promising results in vitro, leading to further investigation into their mechanisms and potential clinical applications .
  • Antimicrobial Screening : A comprehensive screening of various thiazole derivatives revealed consistent antibacterial activity across multiple strains, paving the way for further development into therapeutic agents .
  • Agricultural Innovations : Field trials demonstrated the effectiveness of thiazole-based herbicides in controlling weed growth without negatively impacting crop yield, indicating their potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole carboxylates exhibit diverse properties depending on substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Sodium 2-methoxy-1,3-thiazole-5-carboxylate 2-methoxy, 5-carboxylate (sodium salt) Not explicitly provided* High polarity (sodium salt enhances water solubility) Laboratory reagent, potential pharmaceutical intermediate
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 2-(4-fluoro-3-methylphenyl), 4-methyl, 5-carboxylate (ethyl ester) C₁₄H₁₄FNO₂S 279.33 Lipophilic; halogen (F) enhances stability Antimicrobial research, organic synthesis
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate 2-(benzodioxolyloxy), 4-methyl, 5-carboxylate (ethyl ester) C₁₄H₁₃NO₅S 307.33 Enhanced aromaticity; oxygen-rich substituents Material science, bioactive molecule synthesis
3-Methoxy-1,2-thiazole-5-carboxylic acid 3-methoxy, 5-carboxylic acid C₅H₅NO₃S 175.17 Acidic carboxyl group; versatile reactivity Pharmaceuticals, polymer chemistry
Methyl 4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate 4-methyl, 2-sulfanylidene, 5-carboxylate (methyl ester) C₆H₇NO₂S₂ 189.23 Thione group increases metal-binding capacity Corrosion inhibition, coordination chemistry

*Note: The molecular formula of this compound can be inferred as C₅H₃NNaO₃S based on naming conventions.

Physicochemical Properties

  • Solubility : Sodium salts (e.g., this compound) exhibit higher aqueous solubility compared to ethyl/methyl esters, which are more lipophilic .
  • Stability : Halogenated derivatives (e.g., fluorine in Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate) show enhanced thermal and oxidative stability .

Biological Activity

Sodium 2-methoxy-1,3-thiazole-5-carboxylate (SMTC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a methoxy group (-OCH₃) and a carboxylate group (-COO⁻) enhances its solubility and biological activity. The molecular formula is approximately C6H6NNaO3SC_6H_6NNaO_3S, with a molecular weight of about 181.15 g/mol.

SMTC plays a crucial role in various biochemical reactions. Its thiazole ring allows for interactions with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to participate in nucleophilic and oxidation reactions due to the aromatic nature of the thiazole ring.

Table 1: Comparison of Thiazole Derivatives

Compound NameStructure FeaturesBiological Activity
Sodium 2-methylthiazole-4-carboxylateContains a methyl group instead of methoxyAntimicrobial properties
2-Methoxy-1,3-thiazole-5-carboxylic acidLacks sodium salt; more acidicAntitumor activity
Thiazole-4-carboxylic acidSimple carboxylic acid without methoxyLimited biological activity
This compound Unique combination enhancing solubilityDiverse biological activities

Cellular Effects

Research indicates that SMTC can modulate cellular functions by influencing cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including SMTC, have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest. This interaction is critical for understanding its potential as an anticancer agent.

Case Study: Antitumor Activity

A study examining various thiazole derivatives found that compounds with structural similarities to SMTC exhibited notable cytotoxic effects against cancer cell lines. For example, certain thiazoles demonstrated IC50 values less than that of the reference drug doxorubicin in Jurkat and A-431 cell lines . This suggests that SMTC may possess similar antitumor properties warranting further investigation.

Molecular Mechanism

The molecular mechanism underlying the biological activity of SMTC involves its interactions at the molecular level. The thiazole ring facilitates binding to specific sites on enzymes and proteins, potentially inhibiting or activating their functions. For instance, the compound's ability to interact with topoisomerase II could lead to significant biological effects such as apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The stability and degradation profiles of SMTC can influence its long-term effects on cellular function. Studies indicate that the compound's efficacy may vary over time due to these factors. Understanding these temporal dynamics is essential for optimizing its use in therapeutic applications.

Potential Applications

This compound is being explored as a lead compound in drug development due to its promising biological activities. Its unique structural features may allow for diverse applications in medicinal chemistry and agricultural chemistry .

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; SDS data for analogous thiazoles indicate potential irritancy. Store separately from strong acids/bases. Spill cleanup requires neutralization with bicarbonate and solid adsorbents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.